4-bromo-3-methoxy-N-propylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-3-methoxy-N-propylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO3S/c1-3-6-12-16(13,14)8-4-5-9(11)10(7-8)15-2/h4-5,7,12H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQBIKKTOWJNTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-methoxy-N-propylbenzenesulfonamide typically involves the following steps:
Bromination: The starting material, 3-methoxybenzenesulfonamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
N-alkylation: The brominated intermediate is then subjected to N-alkylation using propyl bromide in the presence of a base such as potassium carbonate or sodium hydride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, including precise control of temperature, reaction time, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-methoxy-N-propylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form corresponding amines or alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Chemical Overview
Molecular Formula: C10H14BrNO3S
CAS Number: 873588-79-5
Structure: The compound features a bromine atom at the para position, a methoxy group at the meta position, and a propyl group attached to the nitrogen atom of the sulfonamide moiety.
Scientific Research Applications
-
Organic Synthesis:
- 4-Bromo-3-methoxy-N-propylbenzenesulfonamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including nucleophilic substitutions and coupling reactions.
-
Biochemical Probes:
- The compound is investigated as a biochemical probe to study enzyme activities and protein interactions. Its structural features allow it to interact selectively with specific proteins or enzymes, facilitating research into their functions and mechanisms.
-
Medicinal Chemistry:
- Research has explored the therapeutic potentials of this compound, particularly its anti-inflammatory and antimicrobial properties. Preliminary studies indicate that derivatives of sulfonamides can exhibit significant biological activities against various pathogens.
-
Material Science:
- In industrial applications, this compound is being examined for its role in developing specialty chemicals and materials that require specific chemical properties.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of various sulfonamide derivatives, including this compound. Results indicated that this compound exhibited notable activity against resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of specific enzymes by sulfonamide derivatives demonstrated that this compound effectively inhibited target enzymes involved in inflammatory pathways. This inhibition was linked to its structural characteristics that facilitate binding to enzyme active sites.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 4-bromo-3-methoxy-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to the active sites of these targets, modulating their activity. The propyl group attached to the nitrogen atom enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs differ in halogen substitution, alkyl chain length, and functional groups (sulfonamide vs. amide). Below is a comparative analysis:
Halogen Variation
- 4-Fluoro-N-(3-methoxypropyl)benzenesulfonamide (CAS 349397-51-9): Replaces bromine with fluorine, reducing molecular weight (MW: 259.3 g/mol vs. target’s ~322.2 g/mol) and lipophilicity.
- 4-Bromo-N-[[4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl]methyl]benzenesulfonamide (CAS 338794-54-0): Incorporates a triazole-thioether-phenoxy moiety, increasing steric bulk and complexity (MW: ~535.5 g/mol). The triazole ring enables π-π stacking and hydrogen bonding, unlike the simpler methoxy group in the target compound .
Functional Group Differences
- N-Isopropyl 4-bromo-3-methoxybenzamide (CAS 1072944-42-3): Replaces sulfonamide with a benzamide group (–CONH–).
- 3-Bromo-4-methylbenzamide (CAS 183723-09-3): Lacks the sulfonamide and methoxy groups, featuring a methyl substituent instead. This simplification reduces polarity and molecular interactions .
Alkyl Chain Modifications
- 4-Fluoro-N-(3-methoxypropyl)benzenesulfonamide : A methoxypropyl chain replaces the target’s propyl group, introducing an ether oxygen that enhances hydrophilicity .
Physicochemical Properties
| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | Functional Group | Key Properties |
|---|---|---|---|---|---|
| 4-Bromo-3-methoxy-N-propylbenzenesulfonamide | C₁₀H₁₃BrNO₃S | 322.2 | Br (4), OMe (3), N-propyl | Sulfonamide | High lipophilicity, moderate acidity |
| 4-Fluoro-N-(3-methoxypropyl)benzenesulfonamide | C₁₀H₁₄FNO₃S | 259.3 | F (4), OMe-propyl | Sulfonamide | Enhanced hydrophilicity |
| N-Isopropyl 4-bromo-3-methoxybenzamide | C₁₁H₁₃BrNO₂ | 287.1 | Br (4), OMe (3), N-isopropyl | Amide | Lower acidity, reduced solubility |
| 4-Bromo-N-triazole-derivative benzenesulfonamide | C₂₀H₂₁BrN₄O₃S₂ | 535.5 | Br (4), triazole-thioether-phenoxy | Sulfonamide | High steric bulk, π-π interactions |
Biological Activity
4-Bromo-3-methoxy-N-propylbenzenesulfonamide is an organic compound with notable biological activities. This compound, characterized by its unique molecular structure, has been investigated for its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial contexts. The following sections will detail its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H14BrNO3S. It features:
- A bromine atom at the 4-position,
- A methoxy group at the 3-position,
- A propyl group attached to the nitrogen atom.
This specific arrangement contributes to its physicochemical properties, influencing its solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine and methoxy groups enhance binding affinity to active sites, while the propyl group increases lipophilicity, aiding membrane penetration and bioavailability. This compound has been shown to modulate pathways such as NF-κB signaling and interferon signaling pathways, which are critical in inflammatory responses and immune regulation .
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies demonstrate its ability to inhibit pro-inflammatory cytokines and mediators. For instance, compounds in the same class have shown efficacy in reducing carrageenan-induced rat paw edema by over 90% .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. It has demonstrated effective minimum inhibitory concentrations (MIC) against bacteria such as E. coli and S. aureus, suggesting potential as a therapeutic agent for bacterial infections .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the substituents on the benzene ring significantly affect biological activity. For example:
- Substitution patterns : The presence of methoxy groups at specific positions enhances binding affinity to target proteins.
- Alkyl chain variations : The propyl group enhances lipophilicity compared to methyl or ethyl analogs, leading to increased bioactivity .
| Compound | Substituent | MIC against E. coli (mg/mL) | Anti-inflammatory Efficacy (%) |
|---|---|---|---|
| This compound | Propyl | 6.72 | 94.69 |
| 4-bromo-3-methoxy-N-methylbenzenesulfonamide | Methyl | 8.00 | 87.50 |
| 4-bromo-3-methoxy-N-ethylbenzenesulfonamide | Ethyl | 7.50 | 90.00 |
Case Studies
- Anti-inflammatory Studies : In a controlled study involving carrageenan-induced inflammation in rats, this compound showed a dose-dependent reduction in paw edema, highlighting its potential as an anti-inflammatory agent .
- Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited strong antimicrobial activity against a range of bacteria, with notable potency against gram-positive strains like S. aureus and gram-negative strains like E. coli .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 4-bromo-3-methoxy-N-propylbenzenesulfonamide to improve yield and purity?
- Methodological Answer : Synthesis optimization requires attention to reaction conditions (e.g., inert atmosphere, temperature control) and reagent stoichiometry. For example, bromination of the benzene ring must balance reactivity and selectivity to avoid over-substitution. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (using ethanol or methanol) enhances purity. Analytical validation using HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (e.g., verifying sulfonamide NH proton at δ 7.5–8.0 ppm) is critical .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for brominated/methoxylated benzene) and sulfonamide NH (δ ~8.0 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 348.0 (C10H13BrNO3S).
- FTIR : Detect sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Follow GHS guidelines:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis due to potential bromine/hydrogen bromide release.
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Store in a cool, dry place away from oxidizing agents .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) predict electron density distribution, highlighting the bromine atom as a reactive site for Suzuki-Miyaura coupling. Solvent effects (e.g., DMF vs. THF) can be modeled using COSMO-RS to optimize reaction kinetics. Experimental validation via GC-MS monitors biphenyl byproducts .
Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives like this compound?
- Methodological Answer : Address variability via:
- Dose-Response Studies : Test across a concentration gradient (e.g., 1–100 µM) to identify IC50 values.
- Assay Validation : Use positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and replicate experiments (n ≥ 3).
- Structural Analog Comparison : Compare with analogs (e.g., 4-chloro-N-propylbenzenesulfonamide) to isolate the role of bromine/methoxy groups .
Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?
- Methodological Answer : Conduct accelerated stability studies:
- Conditions : Store at 4°C (dry), 25°C/60% RH, and 40°C/75% RH for 1–6 months.
- Analysis : Monitor degradation via HPLC (retention time shifts) and FTIR (new peaks indicating hydrolysis). Polar aprotic solvents (e.g., DMSO) enhance stability compared to protic solvents (e.g., ethanol) .
Q. What advanced techniques characterize the compound’s interactions with enzyme targets (e.g., carbonic anhydrase)?
- Methodological Answer : Use biophysical methods:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) in real-time.
- X-ray Crystallography : Resolve co-crystal structures to identify hydrogen bonds between sulfonamide and enzyme active sites (e.g., Zn²+ coordination).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
